molecular formula C12H14N2OS B1483948 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098009-29-9

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1483948
CAS RN: 2098009-29-9
M. Wt: 234.32 g/mol
InChI Key: YXXMQNHHTTWESC-UHFFFAOYSA-N
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Description

“1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound that contains several functional groups and rings, including a thiophene ring and a pyrazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves cyclization of readily available S-containing alkyne substrates . A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is complex due to the presence of multiple functional groups and rings. The crystal data of a similar compound, C17H12N4OS, was reported with orthorhombic space group Pca2 1 .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .

Scientific Research Applications

Anticancer Activity

Thiophene derivatives have been studied for their potential as anticancer agents. The presence of the thiophene ring in the compound’s structure suggests it may exhibit anticancer properties. For instance, certain thiophene derivatives have shown cytotoxic potential against various cancer cell lines, including PANC-1 and SKOV-3 cells . The compound’s efficacy in this application could be attributed to its ability to inhibit key proteins involved in cancer cell proliferation.

Anti-inflammatory Properties

Compounds containing thiophene have been reported to possess anti-inflammatory activities. This is particularly relevant in the design of new drugs that can alleviate inflammation-related conditions. The structural features of “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” may contribute to modulating the inflammatory response in biological systems .

Antimicrobial and Antifungal Effects

The thiophene nucleus is known to confer antimicrobial and antifungal properties to compounds. This makes the compound a candidate for the development of new antimicrobial and antifungal agents, which could be particularly useful in combating drug-resistant strains of bacteria and fungi .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction pathways. Thiophene derivatives have been identified as kinase inhibitors, which suggests that “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could be used in the treatment of diseases where kinase activity is dysregulated, such as certain types of cancer .

Antioxidant Properties

Antioxidants are vital in protecting the body from oxidative stress. The thiophene ring has been associated with antioxidant activity, indicating that the compound could serve as a basis for developing new antioxidants that help in preventing or treating diseases caused by oxidative damage .

Estrogen Receptor Modulation

Thiophene derivatives have been utilized for their ability to modulate estrogen receptors. This application is significant in the treatment of hormone-related disorders, including certain types of breast cancer. The compound’s potential in this field could lead to the development of novel therapeutics that target estrogen receptors .

Future Directions

Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Similarly, pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-14-10-5-6-15-8-9(10)12(13-14)11-4-3-7-16-11/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXMQNHHTTWESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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